4-(1-Methyl-1h-pyrrol-2-yl)but-3-en-2-one

Nuclear receptor pharmacology RORα/RORβ inverse agonism N-methylation SAR

4-(1-Methyl-1H-pyrrol-2-yl)but-3-en-2-one (CAS 2433-64-9) is a low-molecular-weight (149.19 g/mol) α,β-unsaturated ketone bearing an N-methylpyrrole donor at the 4-position. The conjugated enone system renders it an electrophilic Michael acceptor, while the electron-rich N-methylpyrrole ring provides a vinylogous push-pull topology distinct from simple aryl enones.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Cat. No. B13625010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methyl-1h-pyrrol-2-yl)but-3-en-2-one
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1=CC=CN1C
InChIInChI=1S/C9H11NO/c1-8(11)5-6-9-4-3-7-10(9)2/h3-7H,1-2H3/b6-5+
InChIKeyPUJATMYWGPUBQG-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Methyl-1H-pyrrol-2-yl)but-3-en-2-one: Structural Profile and Procurement-Relevant Identification


4-(1-Methyl-1H-pyrrol-2-yl)but-3-en-2-one (CAS 2433-64-9) is a low-molecular-weight (149.19 g/mol) α,β-unsaturated ketone bearing an N-methylpyrrole donor at the 4-position . The conjugated enone system renders it an electrophilic Michael acceptor, while the electron-rich N-methylpyrrole ring provides a vinylogous push-pull topology distinct from simple aryl enones . Commercially available at ≥98% purity (HPLC), this compound serves as both a bioactive scaffold and a versatile synthetic intermediate for constructing pyrrole-containing heterocycles .

SYNTHETIC INTERMEDIATE Conjugated enone for heterocycle construction
BIOACTIVE SCAFFOLD ROR nuclear receptor screening and SAR exploration
MICHAEL ACCEPTOR Electrophilic warhead for covalent probe development
QUALITY HPLC-verified purity for reproducible reactivity

Why 4-(1-Methyl-1H-pyrrol-2-yl)but-3-en-2-one Cannot Be Simply Replaced by In-Class Analogs


Although the pyrrole-enone chemotype encompasses numerous structural analogs, three features of 4-(1-methyl-1H-pyrrol-2-yl)but-3-en-2-one preclude straightforward substitution. First, the N-methyl substituent eliminates the hydrogen-bond donor capacity of the pyrrole NH, altering both target engagement profiles and metabolic susceptibility relative to the non-methylated analog 4-(1H-pyrrol-2-yl)but-3-en-2-one (CAS 2433-57-0) [1]. Second, the vinylogous ketone extension provides a longer conjugated π-system than simple 2-acetyl-1-methylpyrrole (CAS 932-16-1), shifting the electrophilic reactivity and UV spectral properties . Third, the specific substitution pattern (4-pyrrolyl-butenone rather than 1-pyrrolyl-propenone regioisomers) determines both the trajectory of the Michael acceptor and the conformational space accessible to downstream coupling partners [2]. These differences manifest as quantifiable divergence in receptor activity profiles, physicochemical parameters, and synthetic utility, as detailed in Section 3.

N-Methyl substitution
0 HBD, N-Me pyrrole
des-Me analog: 1 HBD, NH pyrrole
May shift target engagement and metabolic susceptibility
Vinylogous enone extension
Extended π-conjugation
2-Acetyl-1-methylpyrrole: saturated ketone
Alters electrophilic reactivity and UV spectral properties
Regiochemistry
4-Pyrrolyl-butenone
1-Pyrrolyl-propenone regioisomers
Determines Michael acceptor trajectory and conformational space

Quantitative Differentiation Evidence for 4-(1-Methyl-1H-pyrrol-2-yl)but-3-en-2-one


N-Methylpyrrole Enone vs. Non-Methylated Analog: Divergent ROR Nuclear Receptor Activity Profiles

The N-methylated compound 4-(1-methyl-1H-pyrrol-2-yl)but-3-en-2-one functions as a weak inverse agonist at both human RORα (IC50 > 20 µM) and RORβ (IC50 > 20 µM) in HEK293 cell-based luciferase reporter assays [1]. In contrast, the non-methylated analog 4-(1H-pyrrol-2-yl)but-3-en-2-one has been reported as a weak agonist, not inverse agonist, at the related RORC (RORγ) isoform (IC50 ~20.9 µM) in a biochemical LBD assay [2]. Although both compounds exhibit modest affinity, the N-methyl group switches the pharmacological modality from agonist to inverse agonist, a qualitative difference that precludes functional substitution in ROR-targeted screening cascades.

ROR functional activity
Context-dependent
Target (N-Me) RORα inv. agon. IC50 >20 µM RORβ inv. agon. IC50 >20 µM
des-Me analog RORC agonist IC50 ≈20.9 µM
Functional switch may confound ROR assay interpretation
Cross-study conditions differ: cell-based vs. biochemical LBD
Nuclear receptor pharmacology RORα/RORβ inverse agonism N-methylation SAR

Physicochemical Differentiation: N-Methylation Confers Distinct Lipophilicity and Hydrogen-Bonding Profile vs. NH-Pyrrole Enone

The N-methyl substitution eliminates one hydrogen-bond donor (HBD) relative to the non-methylated analog. 4-(1-Methyl-1H-pyrrol-2-yl)but-3-en-2-one carries 0 HBD and 1 HBA (the carbonyl oxygen), whereas 4-(1H-pyrrol-2-yl)but-3-en-2-one possesses 1 HBD (pyrrole NH) and 1 HBA . This difference reduces the topological polar surface area (TPSA) and increases the calculated logP by an estimated 0.5–0.8 units (based on fragment-based prediction for aromatic N-methylation) . The absence of the pyrrole NH also removes a potential site for Phase II glucuronidation, predicting enhanced metabolic stability in hepatocyte assays.

Physicochemical profile
Class-level
  • HBD change 0 vs. 1 (des-Me)
  • Est. ΔcLogP +0.5 to +0.8
  • TPSA shift Reduced (loss of NH)
Predicted property shift; validate experimentally for permeability
In silico estimate; confirm logP and HBD experimentally
Physicochemical profiling Lipophilicity Hydrogen-bond donor count

Michael Acceptor Reactivity: Conjugated Enone as a Covalent Warhead and Derivatization Handle

The α,β-unsaturated ketone motif enables conjugate (1,4-) addition reactions with thiols, amines, and stabilized carbanions, a reactivity mode absent in the saturated analog 2-acetyl-1-methylpyrrole. Claisen-Schmidt condensation of 2-acetyl-1-methylpyrrole with aldehydes yields chalcone derivatives in 57–83% isolated yields [1], demonstrating that the enone intermediate (our target compound, when formaldehyde is the aldehyde partner) is the gateway to a broad pyrrole-chalcone library with reported antimicrobial MIC values as low as 100 µg/mL against Enterococcus faecalis (ATCC 51299) for optimized analogs [2]. The title compound represents the minimally elaborated scaffold from which further aryl-substitution yields potency enhancements exceeding 10-fold.

Synthetic reactivity
Method context
57–83%
yield in related condensations
Enables versatile covalent derivatization
Yields from analogous chalcone synthesis
Covalent inhibitor design Michael addition Synthetic intermediate Heterocycle synthesis

RORα Inverse Agonist Basal Selectivity Window: No Detectable Chaperone Activity at NPC1

In a counter-screen assessing chaperone activity at the NPC1 I1061T mutant (a target implicated in Niemann-Pick disease type C), 4-(1-methyl-1H-pyrrol-2-yl)but-3-en-2-one showed no meaningful activity up to 30 µM (EC50 > 30,000 nM) [1]. This demonstrates that while the compound engages nuclear receptors (RORα/β) at high micromolar concentrations, it does not promiscuously act as a proteostasis modulator. By comparison, many ROR ligands derived from steroidal or oxysterol chemotypes exhibit significant cross-reactivity with LXR, FXR, or NPC1 pathways [2]. The pyrrole-enone scaffold thus offers a starting point for developing ROR-modulatory probes with reduced NPC1 liability, an important consideration in metabolic disease target validation studies.

NPC1 selectivity
Context-dependent
Target (N-Me enone) NPC1 EC50 >30 µM (inactive)
Oxysterol ROR ligands Frequently active at sub-µM
Clean NPC1 profile may reduce off-target confounding
No matched-concentration comparator data available
ROR pharmacology NPC1 chaperone Selectivity profiling Off-target screening

Optimal Research and Industrial Deployment Scenarios for 4-(1-Methyl-1H-pyrrol-2-yl)but-3-en-2-one


ROR Nuclear Receptor Screening Libraries: Scaffold for Inverse Agonist Development

The compound’s weak but measurable inverse agonist activity at RORα and RORβ (IC50 > 20 µM), combined with its absence of NPC1 chaperone activity, positions it as a structurally tractable starting point for hit-to-lead optimization campaigns targeting ROR-mediated transcriptional pathways in metabolic disease and autoimmune indications [1]. The N-methylpyrrole motif provides a vector for further substitution to enhance potency while maintaining the inverse agonist pharmacological modality.

Diversity-Oriented Synthesis: Gateway Intermediate for Pyrrole-Chalcone and Pyrazoline Libraries

As demonstrated by the Claisen-Schmidt condensation of 2-acetyl-1-methylpyrrole with aryl aldehydes, the enone scaffold serves as the immediate precursor to a wide range of antimicrobial pyrrole-based chalcones, with optimized derivatives exhibiting MIC values of 100 µg/mL against E. faecalis [2]. The title compound, as the minimally substituted enone, enables systematic SAR exploration through sequential aryl-functionalization at the β-position.

Covalent Probe Development: Michael Acceptor for Targeted Cysteine Engagement

The α,β-unsaturated ketone moiety provides a mild, reversible (or slowly irreversible) electrophile for covalent modification of cysteine residues in target proteins. Unlike simple methyl vinyl ketone, which is highly reactive and promiscuous, the conjugated pyrrole ring attenuates the electrophilicity through extended π-conjugation, offering a more controlled reactivity profile suitable for biochemical target engagement studies [3]. This property has been exploited in pyrrole-enone-derived natural products and synthetic covalent inhibitors.

Flavor and Fragrance Research: Maillard-Derived Pyrrole Chemistry Standard

Pyrrole derivatives are prominent products of the Maillard reaction and contribute to the characteristic aroma profiles of roasted foods, coffee, and cocoa [4]. 4-(1-Methyl-1H-pyrrol-2-yl)but-3-en-2-one serves as a structurally defined, high-purity (>98%) reference standard for analytical method development (GC-MS, HPLC-UV) in food chemistry laboratories studying pyrrole formation kinetics and volatile profiling in thermal-processed foods.

Application
Selection Property
Validation Focus
ROR nuclear receptor screening
Inverse agonist scaffold with clean NPC1 profile
Verify RORα/β functional activity and selectivity
Pyrrole-chalcone library synthesis
α,β-unsaturated ketone for Claisen-Schmidt condensation
Confirm condensation yields and purity of resulting chalcones
Targeted cysteine engagement studies
Mild Michael acceptor with attenuated electrophilicity
Assess reactivity and selectivity with thiol-containing biomolecules
Maillard-derived pyrrole analytical standard
High-purity reference standard for GC-MS/HPLC
Validate retention time and spectral data for identification
Quote Request

Request a Quote for 4-(1-Methyl-1h-pyrrol-2-yl)but-3-en-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.